molecular formula C11H16N2 B8642934 N-(n-pentyl)-2-pyridylmethanimine CAS No. 193557-31-2

N-(n-pentyl)-2-pyridylmethanimine

Cat. No.: B8642934
CAS No.: 193557-31-2
M. Wt: 176.26 g/mol
InChI Key: OSPMBNNFGUOTQS-UHFFFAOYSA-N
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Description

N-(n-pentyl)-2-pyridylmethanimine is a specialist ligand used in polymer chemistry, particularly in transition metal-mediated living radical polymerization. Its primary research application is in Atom Transfer Radical Polymerization (ATRP), where it complexes with copper(I) bromide (CuBr) to form a highly effective catalytic system . This catalytic complex is instrumental in controlling the polymerization of various methacrylate monomers, such as 2-(dimethylamino)ethyl methacrylate (DMAEMA) and trifluoroethyl methacrylate (TFEMA), enabling the synthesis of well-defined statistical and block copolymers . The compound's value lies in its role in facilitating controlled polymer growth, which allows researchers to design advanced polymeric materials with specific architectures and properties for specialized applications, including the development of 19F MRI-detectable nanoparticles . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

193557-31-2

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

N-pentyl-1-pyridin-2-ylmethanimine

InChI

InChI=1S/C11H16N2/c1-2-3-5-8-12-10-11-7-4-6-9-13-11/h4,6-7,9-10H,2-3,5,8H2,1H3

InChI Key

OSPMBNNFGUOTQS-UHFFFAOYSA-N

Canonical SMILES

CCCCCN=CC1=CC=CC=N1

Origin of Product

United States

Synthetic Methodologies for N N Pentyl 2 Pyridylmethanimine

Schiff Base Condensation Routes

The most prevalent and direct route for the synthesis of N-(n-pentyl)-2-pyridylmethanimine is the Schiff base condensation. This reaction is characterized by the nucleophilic addition of a primary amine to a carbonyl compound, followed by the elimination of a water molecule to form the imine.

Reactant Precursors and Stoichiometry

The synthesis of this compound involves the reaction between 2-pyridinecarboxaldehyde (B72084) and n-pentylamine. dergipark.org.tr In this reaction, the aldehyde provides the pyridylmethine backbone, while the primary amine introduces the n-pentyl group to the imine nitrogen.

The stoichiometry of the reaction is typically a 1:1 molar ratio of the aldehyde to the amine. dergipark.org.trmdpi.com This ensures the complete consumption of the limiting reagent and maximizes the yield of the desired imine product. The general reaction is depicted below:

C₅H₄NCHO + C₅H₁₁NH₂ → C₅H₄NCH=NC₅H₁₁ + H₂O

Table 1: Reactant Precursors for the Synthesis of this compound

ReactantChemical NameMolecular FormulaRole
Aldehyde2-PyridinecarboxaldehydeC₆H₅NOProvides the pyridylmethine backbone
Aminen-PentylamineC₅H₁₃NProvides the n-pentyl group

Optimized Reaction Conditions and Solvents for Imine Formation

The formation of the imine is typically carried out in a suitable solvent under reflux conditions to drive the reaction to completion. Anhydrous ethanol (B145695) is a commonly used solvent for the synthesis of pyridyl-substituted Schiff bases. dergipark.org.tr The use of an anhydrous solvent is crucial to shift the equilibrium towards the product by minimizing the reverse reaction of hydrolysis. nih.gov

The reaction mixture, containing equimolar amounts of 2-pyridinecarboxaldehyde and n-pentylamine in anhydrous ethanol, is refluxed with stirring for several hours. dergipark.org.tr The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) by observing the disappearance of the starting materials and the appearance of a new spot corresponding to the product. dergipark.org.tr The mechanism of this condensation involves three key reversible steps:

Nucleophilic attack of the amine nitrogen on the carbonyl carbon of the aldehyde. nih.gov

Intramolecular proton transfer to form a carbinolamine intermediate. nih.gov

Elimination of a water molecule to form the final imine product. nih.gov

Table 2: Optimized Reaction Protocol for this compound Synthesis

ParameterConditionRationale
Stoichiometry 1:1 molar ratio (2-pyridinecarboxaldehyde:n-pentylamine)Ensures efficient conversion of reactants. dergipark.org.tr
Solvent Anhydrous EthanolFacilitates dissolution of reactants and shifts equilibrium. dergipark.org.tr
Temperature RefluxIncreases reaction rate and drives the reaction to completion. dergipark.org.tr
Reaction Time ~6 hoursAllows for sufficient time for the reaction to proceed to completion. dergipark.org.tr

Purification and Isolation Protocols

Upon completion of the reaction, the solvent is typically removed under reduced pressure using a rotary evaporator. The resulting residue, which may be an oily substance, is then subjected to purification to isolate the this compound.

A common purification method involves extraction with a non-polar solvent like petroleum ether. dergipark.org.tr The crude product is washed several times with petroleum ether, and the combined organic phases are collected. The product can then be crystallized by keeping the petroleum ether solution in a freezer. The resulting crystals are then filtered and dried at room temperature to yield the pure Schiff base. dergipark.org.tr The purity of the final product can be confirmed using various spectroscopic techniques, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, to verify the formation of the C=N bond and the absence of the starting aldehyde's C=O bond. dergipark.org.trresearchgate.net

Comparative Analysis of Synthetic Efficiencies and Scalability

The Schiff base condensation method for the synthesis of this compound is generally considered highly efficient, often resulting in high yields of the product. dergipark.org.tr The simplicity of the procedure, the ready availability of the starting materials, and the ease of purification make it an attractive method for both laboratory-scale synthesis and potential industrial scale-up.

Factors that contribute to the high efficiency include the favorable thermodynamics of the reaction and the ability to drive the equilibrium towards the product by removing water, either azeotropically during reflux or by using a dehydrating agent.

For scalability, the direct condensation reaction is generally robust. However, considerations for large-scale production would include efficient heat transfer during reflux and the handling of larger volumes of solvents. The extraction and crystallization steps are also scalable, although alternative purification methods like distillation under reduced pressure might be considered for industrial processes, depending on the physical properties of the imine. While catalytic methods for imine synthesis from amines exist, the direct condensation of aldehydes and amines remains a highly practical and economically viable approach for compounds like this compound. rsc.org

Coordination Chemistry of N N Pentyl 2 Pyridylmethanimine

Ligand Design Principles and Structure-Reactivity Relationships

The chemical and physical properties of the N-(n-pentyl)-2-pyridylmethanimine ligand can be systematically modified to fine-tune the behavior of its metal complexes. This allows for the rational design of catalysts with improved activity and selectivity.

The length of the N-alkyl substituent in N-alkyl-2-pyridylmethanimine ligands can have a significant impact on the properties of the resulting metal complexes and their catalytic performance. The n-pentyl group in this compound imparts a degree of lipophilicity to the ligand, which can enhance the solubility of its metal complexes in nonpolar organic solvents. This is an important consideration for homogeneous catalysis.

The steric bulk of the N-alkyl group can also influence the coordination environment around the metal center. While an n-pentyl group is not excessively bulky, variations in the length and branching of the alkyl chain can affect the accessibility of the metal's active site, thereby influencing substrate binding and the rate of catalytic turnover. In some catalytic systems, increasing the length of the alkyl chain has been shown to enhance catalytic activity up to a certain point, after which steric hindrance may become detrimental. nih.gov

Table 2: Illustrative Example of the Effect of N-Alkyl Substituent on Catalytic Activity This table presents hypothetical data to illustrate a potential trend and is not based on experimental results for the title compound.

N-Alkyl SubstituentCatalyst Solubility (in toluene)Relative Catalytic Activity
MethylModerate1.0
PropylGood1.2
Pentyl Very Good 1.5
IsopropylGood1.3
tert-ButylModerate0.8

The electronic properties of the pyridylmethanimine ligand can be modulated by introducing electron-donating or electron-withdrawing substituents on the pyridine (B92270) ring. For instance, an electron-donating group would increase the electron density on the pyridine nitrogen, leading to a stronger bond with the metal center. Conversely, an electron-withdrawing group would decrease the basicity of the pyridine nitrogen. These electronic perturbations can have a profound effect on the redox potential of the metal center and, consequently, its catalytic activity.

Steric effects can be introduced by placing bulky substituents on the pyridine ring, particularly at the position adjacent to the nitrogen atom. Such steric hindrance can influence the geometry of the metal complex and may be used to create a specific chiral environment around the metal, which is crucial for enantioselective catalysis. nih.gov The interplay between electronic and steric effects is a key consideration in the design of effective pyridyl-imine-based catalysts.

Mechanistic Investigations and Catalytic Performance in Atom Transfer Radical Polymerization Atrp

Fundamental Principles of ATRP Mediated by N-(n-pentyl)-2-pyridylmethanimine-Based Catalysts

The efficacy of this compound as a ligand in ATRP is rooted in its ability to form a stable yet dynamic complex with copper, facilitating the controlled exchange between active and dormant polymer chains.

The fundamental mechanism of ATRP relies on a reversible redox process involving a transition metal catalyst. In a typical copper-based system utilizing this compound, the catalyst cycles between a lower oxidation state, Cu(I), and a higher oxidation state, Cu(II). The Cu(I) complex, the activator, reacts with an alkyl halide initiator (R-X) to generate a radical (R•) and the Cu(II) complex, the deactivator. This process is known as the activation step. The newly formed radical can then propagate by adding to monomer units.

The key to a controlled polymerization lies in the deactivation step, where the Cu(II) complex reacts with the propagating radical (P•) to regenerate the dormant polymer species (P-X) and the Cu(I) complex. This reversible deactivation temporarily terminates the growing chain, minimizing irreversible termination reactions that can lead to a loss of chain-end functionality and broad molecular weight distributions. The equilibrium between the activation and deactivation steps maintains a low concentration of active radicals at any given time, which is essential for controlled polymerization. The this compound ligand modulates the redox potential of the copper center, influencing the rates of both activation and deactivation and thereby the position of the ATRP equilibrium.

The structure of the this compound ligand is crucial in determining the polymerization kinetics and the dispersity (Đ) of the resulting polymer. The nitrogen atoms of the pyridyl and imine groups coordinate with the copper center, and the steric and electronic properties of the n-pentyl substituent influence the stability and reactivity of the resulting complex.

The steric bulk of the n-pentyl group can affect the geometry of the copper complex, which in turn influences the accessibility of the metal center for the activation and deactivation steps. This steric hindrance can modulate the equilibrium constant of the ATRP process. For instance, in the polymerization of styrene (B11656) using a Cu(I)Br/N-(n-pentyl)-2-pyridylmethanimine catalyst system, a controlled polymerization is achieved, indicating that the ligand provides an appropriate balance of activation and deactivation rates. cmu.eduresearchgate.net Similarly, this ligand has been successfully employed in the ATRP of methyl methacrylate (B99206). rsc.org

Optimization of ATRP Reaction Parameters

To achieve a well-controlled polymerization with desired characteristics, it is essential to optimize various reaction parameters, including the composition of the catalyst system, the solvent, and the temperature.

The choice of the metal salt and the initiator is critical for the success of an ATRP reaction catalyzed by a Cu/N-(n-pentyl)-2-pyridylmethanimine system. Copper(I) bromide (CuBr) is a commonly used metal salt that has proven effective in combination with this ligand for the polymerization of both styrene and methyl methacrylate. cmu.eduresearchgate.netrsc.org The selection of the initiator is equally important, as its structure determines the rate of initiation and the end-group functionality of the polymer. Ethyl 2-bromoisobutyrate is a frequently used initiator that provides efficient initiation for these polymerizations.

The molar ratio of the components is also a key parameter. Typically, a ratio of monomer to initiator to Cu(I) salt to ligand is carefully controlled to achieve the desired molecular weight and polymerization rate. For the polymerization of styrene, a successful system utilized a ratio where the ligand concentration was double that of the Cu(I)Br and initiator concentrations. researchgate.net

Monomer Metal Salt Initiator Ligand Molar Ratio (Monomer:Initiator:Cu(I):Ligand) Reference
StyreneCuBr1-Phenylethyl bromideThis compound100:1:1:2 (approx.) cmu.edu, researchgate.net
Methyl MethacrylateCuBrAlkyl BromideThis compoundNot specified rsc.org

This table presents examples of catalyst system compositions used in the ATRP of different monomers with this compound as the ligand.

The solvent can have a significant impact on the ATRP process by influencing the solubility of the catalyst complex, the redox potential of the copper species, and the kinetics of the polymerization. Studies on closely related N-alkyl-2-pyridylmethanimine ligands, such as the N-propyl derivative, have shown that the redox properties of the copper complexes are indeed solvent-dependent. cmu.educmu.edu

The choice of solvent can alter the equilibrium constant of the ATRP, thereby affecting the polymerization rate and the level of control. For the ATRP of n-butyl acrylate (B77674) catalyzed by a CuBr/N-(n-hexyl)-2-pyridylmethanimine system, toluene (B28343) was found to be an effective solvent, leading to a controlled polymerization with a linear increase in molecular weight with conversion and relatively narrow molecular weight distributions. researchgate.net The polarity and coordinating ability of the solvent can influence the structure of the catalyst complex and its interaction with the dormant and active species. For instance, a more polar or coordinating solvent might stabilize the charged Cu(II) species, shifting the ATRP equilibrium and altering the polymerization rate.

Ligand Solvent Effect on Redox Potential (E_1/2 of Cu(I)/Cu(II)) Impact on Polymerization Reference
N-(n-propyl)-2-pyridylmethanimineDMSO, DMF, MeCN, MeOH, IP, BuOHSignificant solvent effects observed, quantitatively analyzed by Kamlet-Taft relationships.Not specified cmu.edu, cmu.edu
N-(n-hexyl)-2-pyridylmethanimineToluene, Anisole, DMF, 1-ButanolNot specifiedToluene found to be the best solvent for polymerization rate and molecular weight distribution. researchgate.net

This table summarizes the observed solvent effects on the redox properties and polymerization efficacy for ATRP systems using N-alkyl-2-pyridylmethanimine ligands closely related to this compound.

Temperature is a critical parameter in ATRP as it affects the rates of activation, deactivation, and propagation, as well as the solubility of the catalyst. An optimal temperature is required to ensure a sufficient polymerization rate while maintaining good control over the process.

For the ATRP of styrene catalyzed by a CuBr/N-(n-pentyl)-2-pyridylmethanimine system, a temperature of 110 °C has been successfully employed. researchgate.net In the case of methyl methacrylate polymerization with the related N-propyl-2-pyridylmethanimine ligand, a temperature of 90 °C was used. sigmaaldrich.com Generally, higher temperatures lead to faster polymerization rates. However, excessively high temperatures can lead to an increase in termination reactions, which can compromise the "living" character of the polymerization and result in broader molecular weight distributions. Therefore, the temperature must be carefully chosen based on the monomer, solvent, and specific catalyst system being used.

Monomer Ligand Temperature (°C) Observations Reference
StyreneThis compound110Successful polymerization. researchgate.net
Methyl MethacrylateN-propyl-2-pyridylmethanimine90Controlled polymerization with a final conversion of 89.3%. sigmaaldrich.com

This table shows the temperature regimes used in the ATRP of different monomers with this compound and a closely related ligand.

Versatility Across Monomer Classes (e.g., Styrene, Methyl Methacrylate, Acrylates)

The catalytic system involving this compound has demonstrated significant versatility in atom transfer radical polymerization (ATRP), effectively controlling the polymerization of a range of monomers. This adaptability is crucial for the synthesis of polymers with diverse properties and functionalities. The performance of this ligand in conjunction with a copper(I) bromide catalyst has been investigated for several key monomer classes, including styrenes, methacrylates, and acrylates.

Styrene Polymerization

This compound has been successfully employed as a ligand in the copper-mediated ATRP of styrene. sigmaaldrich.comstudylib.net The polymerization process is typically conducted under oxygen-free conditions to prevent the oxidation of the copper(I) catalyst. studylib.net In a representative system, the polymerization is initiated by adding the ligand to a deoxygenated solution containing the copper(I) bromide salt, the monomer (styrene), and the initiator. sigmaaldrich.comstudylib.net

Research conducted by the Haddleton group at the University of Warwick outlines a specific procedure for the polymerization of styrene using this catalyst system. sigmaaldrich.com The reaction is carried out at 110 °C with this compound added after the other components have been heated to the reaction temperature. sigmaaldrich.com This method allows for the synthesis of polystyrene with controlled molecular weights.

Table 1: ATRP of Styrene using this compound/Cu(I)Br
MonomerInitiatorCatalyst SystemTemperature (°C)NotesReference
StyreneNot SpecifiedThis compound / Cu(I)Br110The ligand is added after heating the other reagents to the reaction temperature to start the polymerization. sigmaaldrich.com

Methyl Methacrylate (MMA) Polymerization

The this compound ligand is also effective for the controlled polymerization of methyl methacrylate (MMA). rsc.org The copper(I) bromide/N-pentyl-2-pyridylmethanimine system facilitates the ATRP of MMA, and studies have shown that the process can be enhanced by the addition of substituted phenols, which are traditionally viewed as radical inhibitors. rsc.org

Furthermore, this catalytic system has been used to synthesize well-defined functional polymers. For instance, it was used to polymerize a thymine-containing methacrylate monomer, demonstrating its utility in creating polymers with specific functionalities derived from complex monomers. cmu.edu In a specific example, the ATRP of 5'-O-methacryloyluridine was carried out at 90°C using an ethyl-2-bromoisobutyrate initiator. This reaction yielded a well-defined polymer with a molecular weight (Mn) of approximately 6,500 and a low polydispersity index (Mw/Mn) of 1.12. cmu.edu

Table 2: ATRP of Methacrylate Derivatives using this compound/Cu(I)Br
MonomerInitiator[M]/[I] RatioTemperature (°C)Mn (g/mol)Mw/MnReference
5'-O-methacryloyluridineethyl-2-bromoisobutyrateNot Specified906,5001.12 cmu.edu
Methyl MethacrylateAlkyl BromidesNot SpecifiedNot SpecifiedNot SpecifiedNot Specified rsc.org

Acrylate and Other Monomer Polymerization

The versatility of the this compound catalyst extends to other monomer classes, including acrylonitrile (B1666552). cmu.edu While detailed data tables for the ATRP of simple acrylates like n-butyl acrylate or methyl acrylate specifically using the this compound ligand are not extensively detailed in the provided context, the successful polymerization of more complex methacrylate derivatives and acrylonitrile underscores the catalyst's broad applicability. cmu.edu The ability of ATRP to tolerate various functional groups in monomers is a key advantage of the technique. cmu.edu This tolerance allows for the synthesis of functional polymers from monomers such as acrylonitrile and 4-vinylpyridine, although the latter often requires strongly coordinating ligands to prevent catalyst displacement. cmu.edu

The successful polymerization of these varied monomers highlights the robustness of the this compound-based catalyst system in producing well-defined polymers from different monomer families.

Advanced Structural Characterization of N N Pentyl 2 Pyridylmethanimine and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic techniques are fundamental in the characterization of N-(n-pentyl)-2-pyridylmethanimine, providing detailed insights into its atomic-level structure, functional groups, and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), the connectivity and chemical environment of each atom can be mapped out.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the pyridine (B92270) ring, the imine group (CH=N), and the n-pentyl chain. The protons on the pyridine ring would typically appear in the aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns revealing their positions on the ring. The imine proton is expected to resonate as a singlet in the region of δ 8.0-8.5 ppm. The protons of the n-pentyl group would appear in the aliphatic region (δ 0.8-3.6 ppm), with the methylene (B1212753) group adjacent to the imine nitrogen being the most deshielded.

The ¹³C NMR spectrum provides complementary information, with signals for each unique carbon atom. The imine carbon would have a characteristic chemical shift in the range of δ 160-170 ppm. The carbons of the pyridine ring would appear between δ 120-150 ppm, while the n-pentyl carbons would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Pyridine H-6 ~8.6 Doublet
Pyridine H-3, H-4, H-5 7.2 - 8.0 Multiplets
Imine CH=N 8.2 - 8.5 Singlet
N-CH₂ (pentyl) 3.5 - 3.7 Triplet
(CH₂)₃ (pentyl) 1.2 - 1.8 Multiplets

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Imine C=N 160 - 165
Pyridine C-2 153 - 155
Pyridine C-6 148 - 150
Pyridine C-3, C-4, C-5 120 - 140
N-CH₂ (pentyl) 55 - 60
(CH₂)₃ (pentyl) 22 - 32

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the most significant absorption band would be that of the C=N (imine) stretching vibration, which is expected to appear in the range of 1640-1690 cm⁻¹. The presence of the pyridine ring would be confirmed by C=C and C=N stretching vibrations within the ring, typically observed between 1400-1600 cm⁻¹. The aromatic C-H stretching of the pyridine ring would be seen above 3000 cm⁻¹, while the aliphatic C-H stretching of the n-pentyl group would appear just below 3000 cm⁻¹. The disappearance of the characteristic C=O stretching band of the precursor, pyridine-2-carbaldehyde (around 1700 cm⁻¹), and the N-H stretching bands of pentylamine would confirm the formation of the Schiff base. pdx.edu

Table 3: Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch (Pyridine) 3010 - 3100
Aliphatic C-H Stretch (Pentyl) 2850 - 2960
C=N Stretch (Imine) 1640 - 1690
C=C/C=N Ring Stretch (Pyridine) 1400 - 1600

Mass Spectrometry for Molecular Composition Verification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

For this compound (C₁₁H₁₆N₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight, which is approximately 176.26 g/mol . High-resolution mass spectrometry would allow for the determination of the exact mass, confirming the elemental composition.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve cleavage of the bonds in the n-pentyl chain and the bond between the imine carbon and the pyridine ring. A common fragmentation pathway for pyridyl derivatives is the loss of the side chain, leading to a pyridinium (B92312) ion or related fragments. The mass spectrum of the related compound 2-pentylpyridine (B1580524) shows a prominent base peak at m/z 93, corresponding to the pyridylmethyl cation, which is formed by cleavage of the bond beta to the pyridine ring. nih.gov Similar fragmentation behavior would be expected for this compound.

Table 4: Expected Key Ions in the Mass Spectrum of this compound

Ion Proposed Structure Expected m/z
[M]⁺ [C₁₁H₁₆N₂]⁺ 176
[M - C₄H₉]⁺ [C₇H₇N₂]⁺ 119
[C₅H₄NCH]⁺ Pyridylmethanimine fragment 105

X-ray Diffraction Studies of this compound and its Metal Complexes

The PubChem database entry for this compound indicates that its structure is a component in two entries in the Crystallography Open Database (COD), with IDs 7706043 and 7706044. pdx.edu This suggests that the crystal structure of this compound, likely in a co-crystal or complex, has been determined and the data is publicly available. Analysis of these CIF (Crystallographic Information File) files would reveal the precise molecular geometry and intermolecular interactions, such as hydrogen bonding or π-stacking.

Pyridylmethanimine ligands are excellent chelating agents for a variety of metal ions. X-ray diffraction studies on metal complexes of such ligands would provide invaluable information on the coordination geometry around the metal center (e.g., tetrahedral, square planar, octahedral), the coordination mode of the ligand (e.g., bidentate, tridentate), and the bond distances and angles between the metal and the coordinating nitrogen atoms of the pyridine and imine groups.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Dispersity Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers. It separates polymer molecules based on their hydrodynamic volume in solution, allowing for the determination of the molecular weight distribution. Key parameters obtained from GPC analysis include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution. ugr.esyoutube.com

In the context of derivatives of this compound, GPC would be the primary method to characterize polymers synthesized from this or related monomers. For instance, if a polymerizable group were incorporated into the structure, the resulting polymer's molecular weight and PDI could be monitored throughout the polymerization process. This data is critical as the molecular weight profoundly influences the polymer's mechanical, thermal, and solution properties.

While specific GPC data for polymers derived directly from this compound are not available in the searched literature, studies on other polymer systems illustrate the utility of GPC. For example, in the ring-opening polymerization of lactides initiated by metal complexes, GPC is used to determine the molecular weights and PDI of the resulting polylactide, providing insight into the control of the polymerization process. researchgate.net

Table 5: Representative GPC Data for a Hypothetical Poly(pyridylmethanimine)

Sample Mn ( g/mol ) Mw ( g/mol ) PDI (Mw/Mn)
Polymer Batch 1 15,000 22,500 1.50

Thermal Analysis Techniques for Polymeric Product Behavior (e.g., DSC, TGA)

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. For polymers derived from this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would provide critical information about their thermal behavior and stability. netzsch.comresearchgate.nettainstruments.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For a polymer, a DSC thermogram can reveal:

Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Crystallization Temperature (Tc): The temperature at which a polymer crystallizes upon cooling from the melt, an exothermic process.

Melting Temperature (Tm): The temperature at which a crystalline polymer melts, an endothermic process.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA curve provides information on:

Thermal Stability: The temperature at which the polymer begins to decompose.

Composition: The percentage of different components in a composite material or the amount of residual solvent or moisture.

Degradation Profile: The number of degradation steps and the temperature at which maximum degradation occurs.

Studies on polymers containing pyridine rings, such as certain polyimides, have shown that the incorporation of such rigid heterocyclic structures can enhance thermal stability. researchgate.netrsc.org One would expect polymers based on this compound to exhibit good thermal stability, which could be quantified by TGA.

Table 6: Hypothetical Thermal Properties of a Poly(pyridylmethanimine) Derivative

Thermal Property Technique Value
Glass Transition Temperature (Tg) DSC 125 °C
Onset of Decomposition (5% weight loss) TGA 350 °C
Temperature of Maximum Decomposition Rate TGA 410 °C

Applications in Advanced Polymer Materials and Supramolecular Chemistry

Design and Synthesis of Controlled Architecture Polymers

The structure of a polymer dictates its macroscopic properties. N-(n-pentyl)-2-pyridylmethanimine has been instrumental in the synthesis of various controlled polymer architectures, from simple homopolymers to more complex block copolymers.

The synthesis of homopolymers with a well-defined structure is a fundamental application of ATRP utilizing the this compound ligand. This control is essential for creating materials with predictable and reproducible properties.

Poly(methyl methacrylate) (PMMA): Research has demonstrated that the copper(I) bromide/N-(n-pentyl)-2-pyridylmethanimine catalytic system is effective for the ATRP of methyl methacrylate (B99206) (MMA). Studies have shown that the addition of substituted phenols, which are traditionally used as radical inhibitors, can paradoxically enhance the polymerization process. fudan.edu.cn This suggests a complex interplay within the catalytic system that can be fine-tuned to optimize the reaction. The ability of N-alkyl-2-pyridylmethanimine ligands to form stable copper(I) complexes is particularly beneficial for the polymerization of polar monomers like MMA, minimizing undesirable side reactions.

Polystyrene: While specific data for polystyrene synthesis using the N-(n-pentyl) derivative is not detailed in the provided sources, the closely related N-propyl-2-pyridylmethanimine has been used effectively in styrene (B11656) polymerization. This suggests the broader applicability of this ligand class for non-polar monomers as well.

Table 1: Representative Data for Homopolymer Synthesis via ATRP

MonomerLigandInitiatorSolventTemp. (°C)Mn ( g/mol )PDI (Mw/Mn)Citation
Methyl MethacrylateThis compoundAlkyl Bromides---- fudan.edu.cn
5'-methacrylouridine (TMS protected)This compoundEthyl-2-bromoisobutyrate-90~6,5001.12 cmu.edu

Block copolymers, which consist of two or more distinct homopolymer blocks linked together, are a cornerstone of advanced materials design. ATRP is a primary method for their synthesis due to its 'living' nature, which allows for the sequential addition of different monomers. While the this compound ligand system is well-suited for the controlled polymerization that underpins block copolymer synthesis, specific literature examples detailing its use for creating di-, tri-, or pentablock copolymers were not identified in the search results. However, the successful synthesis of well-defined homopolymers using this ligand strongly implies its potential as a macroinitiator for the subsequent growth of a second, different polymer block. The general principles of ATRP support the feasibility of this approach for creating various block architectures.

Statistical and gradient copolymers represent another class of advanced polymers where the monomer units are arranged randomly or with a compositional gradient along the polymer chain, respectively. These architectures can be achieved through controlled radical polymerization techniques. Despite the utility of ATRP in creating such structures, the reviewed literature did not provide specific instances of this compound being employed for the synthesis of statistical or gradient copolymers.

Development of Structured Materials

The unique molecular architecture of this compound, featuring a hydrophilic pyridine-imine head and a hydrophobic n-pentyl tail, positions it as a versatile building block in supramolecular chemistry and advanced polymer science. This amphiphilic nature is central to its application in the formation of structured materials such as micelles and nanoparticles, and its coordinating ability is key to its potential role in sophisticated polymerization systems.

Micellar and Nanoparticle Formations for Drug Delivery and Imaging

The amphiphilic character of this compound, with its polar pyridine-imine head group and nonpolar n-pentyl chain, makes it a candidate for self-assembly into micellar structures in aqueous solutions. rsc.orgnih.gov These aggregates typically form above a critical micelle concentration (CMC), where the hydrophobic tails cluster to form a core, shielded from the aqueous environment by the hydrophilic heads. This behavior is foundational to the design of novel drug delivery systems.

While direct studies on this compound are limited, the principles of micelle formation by similar amphiphilic molecules are well-established. For instance, amphiphilic short peptides and other surfactants can form wormlike micelles, and their structure can be influenced by factors such as pH and the presence of metal ions. rsc.org The pyridine-imine moiety, in particular, offers a site for coordination with metal ions, which could be used to trigger or stabilize micelle formation and subsequent drug release.

Furthermore, pyridine-imine ligands have been incorporated into larger, nanoscale structures like dendrimers to create metallo-drugs. mdpi.com These dendritic copper complexes, featuring pyridine-imine units on their surface, have shown potential as anticancer agents. mdpi.com The nanoscale dimensions of such constructs may facilitate the enhanced permeability and retention (EPR) effect, leading to preferential accumulation in tumor tissues. mdpi.com This suggests a pathway for designing nanoparticles based on this compound for targeted drug delivery.

The potential for this compound to contribute to drug delivery and imaging is further underscored by the broader success of nanoparticle systems. The surface of nanoparticles can be modified with biological ligands to actively target specific cell receptors, enhancing the efficacy of drug delivery. nih.gov The pyridine (B92270) group in this compound could serve as a point of attachment for such targeting ligands. Additionally, the incorporation of metal complexes, for which pyridine-imine is an excellent ligand, can introduce imaging capabilities, for example, through the use of luminescent iridium complexes. rsc.org

Below is a table summarizing the characteristics of related amphiphilic systems and their relevance to potential applications of this compound.

System ComponentRelevant PropertyPotential Application for this compound
Amphiphilic Peptides/SurfactantspH and metal ion responsive micelle formation rsc.orgDevelopment of stimuli-responsive drug delivery systems
Dendritic Pyridine-Imine Copper ComplexesNanoscale size, potential anticancer activity mdpi.comFormulation of targeted nanoparticle-based therapies
Ligand-Modified NanoparticlesActive targeting of specific cell receptors nih.govEnhanced drug delivery to diseased tissues
Luminescent Iridium Complexes with Pyridine-Imine LigandsRoom temperature emission rsc.orgDevelopment of integrated therapeutic and diagnostic (theranostic) agents

Solid-Supported and Templated Polymerization Systems

In the realm of polymer chemistry, pyridine-imine ligands are instrumental in the design of transition metal catalysts for olefin polymerization. nih.govacs.org These catalysts, often based on late transition metals like iron, cobalt, nickel, and palladium, exhibit high activity and can produce polymers with specific properties, such as high linearity or branching. nih.govacs.org The structure of the pyridine-imine ligand, particularly the steric and electronic properties of the substituents, plays a crucial role in determining the catalyst's performance and the resulting polymer's molecular weight and architecture. nih.gov

While specific studies on this compound in this context are not widely reported, its fundamental structure as a pyridine-imine ligand suggests its potential utility. Metal complexes of this compound could be synthesized and evaluated as catalysts in ethylene polymerization. The n-pentyl group, while not providing significant steric bulk directly adjacent to the active site, could influence the solubility and stability of the catalyst in the polymerization medium.

The concept of solid-supported polymerization is highly relevant here. By anchoring the pyridine-imine metal complex to a solid support, such as silica or a polymer resin, it is possible to create heterogeneous catalysts. This approach offers several advantages, including ease of separation of the catalyst from the polymer product, potential for catalyst recycling, and improved control over the polymer morphology. The pyridine moiety of this compound could be functionalized to facilitate its attachment to such supports.

Templated polymerization represents another advanced application. In this approach, the arrangement of monomer units is controlled by a template, which can be a macromolecule or a supramolecular assembly. The coordinating properties of the pyridine-imine ligand could be exploited to assemble monomer units in a predefined manner before polymerization, leading to polymers with highly controlled structures. Metal complexes of ligands similar to this compound have been used as building blocks for coordination polymers and supramolecular assemblies, highlighting the feasibility of this approach. nih.gov

The table below outlines key findings from research on related pyridine-imine-based polymerization catalysts and their implications for this compound.

Catalyst SystemKey FindingImplication for this compound
Pyridine-Imine Ni(II) ComplexesProduce highly branched polyethylene with high molecular weights nih.govPotential to create catalysts for specialty polymers
2,6-Bis(imino)pyridyl Iron/Cobalt ComplexesHighly active for ethylene polymerization, producing linear polyethylene acs.orgacs.orgCould be adapted to produce high-density polyethylene (HDPE)
Amine-Imine Palladium ComplexesCatalyze living polymerization of ethylene and copolymerization with polar monomers rsc.orgPossibility of creating block copolymers and other advanced architectures
Tripodal Tetradentate LigandsUsed in atom transfer radical polymerization (ATRP) acs.orgBroader potential in controlled polymerization techniques

Computational and Theoretical Studies of N N Pentyl 2 Pyridylmethanimine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Modeling

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and predicting the reactivity of pyridylmethanimine ligands and their metal complexes. While specific computational data for N-(n-pentyl)-2-pyridylmethanimine is not extensively available in publicly accessible literature, studies on analogous N-alkyl-2-pyridylmethanimine ligands provide a strong basis for understanding its properties.

These calculations typically focus on optimizing the molecular geometry to its lowest energy state, from which various electronic properties can be derived. Key parameters of interest include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For pyridylmethanimine ligands, the electronic landscape is characterized by the nitrogen atoms of the pyridine (B92270) ring and the imine group, which act as the primary coordination sites for metal ions. The nature of the alkyl substituent on the imine nitrogen can influence the electron-donating properties of the ligand, thereby modulating the stability and reactivity of the resulting metal complex. While a longer alkyl chain like the n-pentyl group primarily enhances solubility, it can also have subtle electronic effects.

Computational studies on similar copper(I) complexes with pyridylmethanimine ligands have been performed to understand their role in catalysis, such as in Atom Transfer Radical Polymerization (ATRP). These studies reveal how the ligand geometry and electronic properties influence the redox potential of the copper center, which is a crucial factor in the catalytic cycle.

Below is an illustrative table of typical electronic properties that would be obtained from DFT calculations for a pyridylmethanimine ligand and its copper(I) complex.

ParameterValue (Ligand)Value (Cu(I) Complex)Significance
HOMO Energy (eV) -6.5 to -6.0-5.5 to -5.0Relates to the electron-donating ability. Higher energy indicates a better electron donor.
LUMO Energy (eV) -1.0 to -0.5-1.5 to -1.0Relates to the electron-accepting ability. Lower energy indicates a better electron acceptor.
HOMO-LUMO Gap (eV) 5.0 to 5.53.5 to 4.5Indicator of chemical reactivity and stability. A smaller gap in the complex suggests activation upon coordination.
Mulliken Charge on Imine N -0.4 to -0.3-0.2 to -0.1Indicates the electron density on the nitrogen atom, affecting its coordination strength.
Mulliken Charge on Pyridyl N -0.5 to -0.4-0.3 to -0.2Shows the electron density on the pyridine nitrogen, also crucial for metal binding.

Note: The values presented in this table are representative and based on computational studies of analogous N-alkyl-2-pyridylmethanimine systems. Specific values for this compound would require dedicated calculations.

Molecular Dynamics Simulations of Ligand-Metal Interactions and Polymerization Processes

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules and their interactions over time. In the context of this compound, MD simulations are particularly valuable for understanding its role as a ligand in metal-catalyzed reactions, such as the well-documented copper-mediated Atom Transfer Radical Polymerization (ATRP).

In ATRP, the this compound ligand coordinates with a copper catalyst, and the resulting complex plays a pivotal role in controlling the polymerization process. The n-pentyl group enhances the solubility of the catalyst complex in the polymerization medium, which is often a nonpolar organic solvent. This increased solubility ensures a homogeneous reaction environment, leading to better control over the polymer's molecular weight and a narrower molecular weight distribution.

MD simulations can model the intricate dance between the ligand, the copper ion, the monomer units, and the growing polymer chain. These simulations can provide insights into:

Coordination Dynamics: The flexibility of the ligand and the dynamic nature of the copper-ligand bonds.

Solvation Effects: How the n-pentyl chains interact with the solvent molecules, leading to the observed increase in solubility.

Monomer Access: The steric and electronic influence of the ligand on the approach of monomer molecules to the catalytic center.

Conformational Changes: How the ligand and the polymer chain adapt their shapes during the catalytic cycle.

A typical MD simulation of an ATRP system would involve defining a simulation box containing the copper-ligand complex, initiator molecules, a large number of monomer units, and solvent molecules. The interactions between all atoms are described by a force field. The simulation then calculates the trajectory of each atom over time by solving Newton's equations of motion.

The following table presents key parameters and potential outputs from an MD simulation studying a copper/N-(n-pentyl)-2-pyridylmethanimine catalyzed polymerization.

Simulation Parameter/ObservableTypical Value/ObservationSignificance
Force Field OPLS-AA, AMBER, CHARMMDefines the potential energy function for atomic interactions.
Simulation Time 100s of nanosecondsThe duration over which the system's dynamics are observed.
Temperature 300 - 400 KSimulates the reaction at a relevant experimental temperature.
Solvent Toluene (B28343), AnisoleMimics the experimental polymerization medium.
Radial Distribution Function g(r) of Cu-N Peak at ~2.0-2.2 ÅCharacterizes the average distance between the copper ion and the coordinating nitrogen atoms of the ligand.
Ligand Conformational Analysis Dihedral angle distributionsReveals the flexibility and preferred conformations of the n-pentyl chain and the pyridyl-imine backbone.
Mean Square Displacement (MSD) of Catalyst Varies with systemCan be used to calculate the diffusion coefficient of the catalyst complex, indicating its mobility in the reaction medium.

Note: The data in this table is illustrative of what would be obtained from MD simulations. The specific results would be dependent on the precise simulation setup and force field parameters used.

Future Research Directions and Emerging Paradigms

Development of Next-Generation Catalyst Systems with Enhanced Efficiency and Sustainability

The primary application of N-(n-pentyl)-2-pyridylmethanimine in current research is as a ligand in copper-mediated Atom Transfer Radical Polymerization (ATRP). This controlled polymerization technique is fundamental to creating polymers with specific, well-defined architectures. Future developments are focused on enhancing the efficiency and sustainability of these catalytic systems.

Research has demonstrated that N-alkyl-2-pyridylmethanimine ligands are exceptionally versatile. A key advantage is that the solubility of the copper catalyst can be finely tuned by simply altering the length of the alkyl chain on the imine nitrogen. acs.org In a comparative study involving propyl, pentyl, and octyl derivatives for the polymerization of styrene (B11656), this compound was identified as the optimal ligand. acs.orgacs.org Its pentyl chain provides the ideal solubility for the copper bromide complex in nonpolar solvents like xylene, ensuring the reaction mixture remains homogeneous. acs.orgacs.org This homogeneity is critical for maintaining control over the polymerization process, leading to the synthesis of polymers with predictable molecular weights and low polydispersity (PDI), a measure of the uniformity of polymer chain lengths. acs.org

The effect of the N-alkyl chain length on catalyst performance in the ATRP of styrene is summarized in the table below.

LigandAlkyl GroupCatalyst Solubility in XylenePolymerization Control
N-n-propyl-2-pyridylmethaniminePropylIncompletely solubleLower
N-n-pentyl-2-pyridylmethaniminePentylSoluble (Homogeneous)Good
N-n-octyl-2-pyridylmethanimineOctylSoluble (Homogeneous)Good
Data sourced from studies on copper-mediated living radical polymerization. acs.orgacs.org

Future research is aimed at building on this efficiency. One emerging paradigm is the development of catalyst systems that use more sustainable and earth-abundant metals. For instance, iron-based catalysts bearing N-alkyl-2-pyridylmethanimine ligands have been shown to be efficient for the controlled ATRP of methyl methacrylate (B99206), presenting a more environmentally friendly alternative to copper. nih.gov Another key direction is the development of "greener" polymerization conditions, such as using water as a solvent and implementing catalyst recycling protocols to minimize waste and energy consumption. nih.gov Furthermore, research into the catalyzed depolymerization of polymers using similar catalyst families points towards a future of chemical recycling, enabling a circular economy for advanced polymer materials. nsf.gov

Integration into Bio-Related Polymer Synthesis and Advanced Biomaterials

The precise control afforded by catalysts incorporating this compound is a critical enabler for the synthesis of advanced polymers intended for biomedical applications. While foundational research has focused on monomers like styrene and methyl methacrylate, the ATRP technique is readily extendable to the creation of sophisticated biomaterials. acs.orgrsc.org

A significant area of future research is the synthesis of block copolymers, where distinct polymer chains with different properties are linked together. Studies have already demonstrated the synthesis of di- and triblock copolymers using initiators derived from poly(ethylene glycol) (PEG) and poly(propylene glycol) (PPG), both of which are widely used in medical devices and drug delivery due to their biocompatibility. acs.org The this compound/copper system is well-suited to produce these complex architectures with high precision. acs.org

The ability to create well-defined polymers is crucial for biomaterial applications, where structure-property relationships directly impact biological performance. For example, polymethacrylate-based materials are heavily investigated for applications like gene delivery and as scaffolds for tissue engineering. nih.gov The efficiency and cytotoxicity of such materials are highly dependent on their molecular weight and structure. nih.gov The use of controlled polymerization methods like ATRP, facilitated by ligands such as this compound, is essential for producing the uniform, tailored polymers required for these sensitive applications. nih.gov

Emerging paradigms in this field include the creation of "smart" biomaterials that respond to environmental stimuli like temperature or pH. Researchers are using similar copper-mediated polymerization techniques to synthesize temperature-responsive polymers that can undergo phase transitions in aqueous solutions, making them promising candidates for controlled drug delivery systems. nih.gov The application of the highly efficient this compound catalytic system to create such functional biomaterials represents a major avenue for future exploration.

Exploration of Novel Materials Science Applications and High-Performance Polymers

The precise architectural control provided by the this compound catalytic system is the cornerstone for developing novel, high-performance polymers. The ability to dictate a polymer's molecular weight, composition, and structure allows for the fine-tuning of its macroscopic properties, such as mechanical strength, thermal stability, and optical clarity.

The synthesis of block copolymers, enabled by this catalyst, is a key strategy for creating high-performance materials like thermoplastic elastomers. These materials combine the properties of hard, structural plastics and soft, flexible rubbers within a single molecule, finding use in applications from automotive components to consumer goods. The controlled nature of ATRP ensures that the distinct blocks are of uniform length, leading to well-ordered microstructures and superior material performance. acs.org

The table below shows results from the controlled polymerization of styrene using the this compound/CuBr catalyst system, illustrating the ability to target specific molecular weights while maintaining low polydispersity, a hallmark of high-performance material synthesis.

Target Degree of PolymerizationResulting Molecular Weight (Mn)Polydispersity Index (PDI)
505,4001.15
20018,5001.25
Data from the polymerization of styrene at 110 °C in xylene. acs.org

Future research will likely focus on expanding the range of monomers polymerized with this system to create materials with novel functionalities. This includes incorporating monomers that can enhance thermal resistance, conductivity, or optical properties. An emerging paradigm in materials science is the design of materials for a circular economy. The development of catalysts that not only build polymers with precision but can also facilitate their selective depolymerization back to monomer is a critical goal. nsf.gov This would allow for perfect recycling and the creation of truly sustainable high-performance polymers, a field where ligands like this compound could play a transformative role.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(n-pentyl)-2-pyridylmethanimine?

N-(n-pentyl)-2-pyridylmethanimine is typically synthesized via condensation of 2-pyridinecarboxaldehyde with n-pentylamine under acidic conditions. A Dean-Stark apparatus may be used to remove water and drive the reaction to completion. Post-synthesis purification involves column chromatography or recrystallization. While direct synthesis details are not explicitly provided in the evidence, analogous imine reduction methods (e.g., using NaBH4 or NaCNBH3 under mild acidic conditions) are documented for related imines .

Q. How can researchers characterize this compound to confirm its structure?

Key characterization techniques include:

  • <sup>1</sup>H and <sup>13</sup>C NMR : To identify proton environments (e.g., pyridyl protons at δ 6.36–8.28 ppm) and confirm the imine bond (C=N) resonance.
  • FT-IR : Detection of the C=N stretch near 1640–1680 cm<sup>-1</sup>.
  • Mass Spectrometry (MS) : To verify molecular weight (expected m/z ≈ 190 for C11H16N2).
  • Elemental Analysis : To validate purity (>98% as per industrial standards) .

Q. What are the primary research applications of this compound?

This compound is primarily used as a ligand in Atom Transfer Radical Polymerization (ATRP) . It forms complexes with copper (e.g., CuBr) to mediate controlled radical polymerization of monomers like methyl methacrylate (MMA), enabling precise molecular weight control and architectural design (e.g., star polymers) .

Advanced Research Questions

Q. How does this compound influence the catalytic activity of copper in ATRP?

The ligand coordinates with Cu<sup>I</sup> to form a redox-active complex, facilitating reversible halogen atom transfer between dormant and active polymer chains. The n-pentyl group modulates electron-donating effects and steric bulk, which lowers catalytic activity compared to ligands like Me6TREN. This necessitates optimized reaction conditions (e.g., higher temperatures or longer reaction times) to achieve controlled polymerization .

Q. What experimental parameters are critical when using this compound in ATRP?

Key parameters include:

  • Ligand-to-Cu ratio : A 1:1 molar ratio is typical, but deviations may affect equilibrium between active and dormant species.
  • Solvent : Polar aprotic solvents like DMSO enhance solubility and reaction homogeneity.
  • Temperature : Elevated temperatures (e.g., 60°C) compensate for lower catalytic activity.
  • Initiator selection : Halogenated compounds (e.g., ethyl 2-bromoisobutyrate) are preferred .

Q. How does the catalytic performance of this compound compare to other ATRP ligands?

Ligands with bulkier substituents (e.g., N-(n-propyl)-2-pyridylmethanimine) or higher electron density (e.g., bipyridine) exhibit faster reaction kinetics. N-(n-pentyl)-2-pyridylmethanimine’s lower activity makes it suitable for monomers requiring slower propagation rates to avoid side reactions (e.g., acrylates) .

Q. What strategies can resolve contradictions in polymerization data when using N-(n-pentyl)-2-pyridylmethanimine?

  • Kinetic Analysis : Monitor monomer conversion via <sup>1</sup>H NMR or GPC to identify deviations from linear first-order kinetics.
  • Chain-End Fidelity Tests : Use MALDI-TOF to confirm halogen retention at polymer termini.
  • Catalyst Screening : Compare with higher-activity ligands to isolate ligand-specific effects .

Q. How does this compound stabilize copper complexes in solution?

The pyridyl nitrogen and imine nitrogen act as bidentate ligands, forming a tetrahedral Cu<sup>I</sup> complex. The n-pentyl chain enhances solubility in organic solvents, reducing catalyst precipitation. Stability is confirmed via UV-vis spectroscopy (absorption bands near 300–400 nm for Cu<sup>I</sup> complexes) .

Methodological Considerations

Q. What precautions are necessary when handling N-(n-pentyl)-2-pyridylmethanimine?

  • Storage : Under inert atmosphere (N2 or Ar) at –20°C to prevent oxidation or hydrolysis.
  • Moisture Sensitivity : Use anhydrous solvents and glovebox techniques for air-sensitive reactions.
  • Toxicity : Follow institutional guidelines for pyridyl-containing compounds (potential irritant) .

Q. How can researchers optimize the synthesis of N-(n-pentyl)-2-pyridylmethanimine derivatives for specific applications?

  • Substituent Tuning : Replace n-pentyl with branched or aromatic amines to alter steric/electronic properties.
  • Coordination Studies : Use X-ray crystallography or DFT calculations to analyze ligand-metal interactions.
  • High-Throughput Screening : Test ligand variants against diverse monomers (e.g., styrenes, acrylates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.